Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F
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Overview
Description
Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F is a synthetic peptide compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its role as a caspase inhibitor, which makes it valuable in studies related to apoptosis and cell death mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Cbz (carbobenzyloxy) group is used to protect the N-terminal of the peptide, while the OMe (methoxy) groups protect the side chains of glutamic acid and aspartic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into individual amino acids.
Oxidation: The methoxy groups can be oxidized to form corresponding carboxylic acids.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Individual amino acids (leucine, glutamic acid, valine, aspartic acid).
Oxidation: Carboxylic acid derivatives of glutamic acid and aspartic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Employed in studies of apoptosis and cell death mechanisms due to its role as a caspase inhibitor.
Medicine: Investigated for its potential therapeutic applications in diseases where apoptosis plays a critical role, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily by inhibiting caspase enzymes, which are crucial mediators of apoptosis. By binding to the active site of caspases, Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F prevents the cleavage of caspase substrates, thereby inhibiting the apoptotic process. This inhibition is particularly relevant in research focused on understanding and controlling cell death pathways .
Comparison with Similar Compounds
Similar Compounds
Cbz-Leu-Glu(OMe)-His-Asp(OMe)-CH2F: Another caspase inhibitor with a similar structure but different amino acid sequence.
Cbz-Leu-Glu(OMe)-Thr-Asp(OMe)-CH2F: Similar in structure but with threonine instead of valine.
Uniqueness
Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and inhibitory activity. Its fluoromethyl group also enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C31H45FN4O10 |
---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C31H45FN4O10/c1-18(2)14-23(35-31(43)46-17-20-10-8-7-9-11-20)29(41)33-21(12-13-25(38)44-5)28(40)36-27(19(3)4)30(42)34-22(24(37)16-32)15-26(39)45-6/h7-11,18-19,21-23,27H,12-17H2,1-6H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)/t21-,22-,23-,27-/m0/s1 |
InChI Key |
WGJLXPZGHLANRB-FAWUNYRSSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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